molecular formula C19H24N2O3S B6777307 N-(1-benzothiophen-2-ylmethyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide

N-(1-benzothiophen-2-ylmethyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide

Cat. No.: B6777307
M. Wt: 360.5 g/mol
InChI Key: RZLTUCXOIRLUEO-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-2-ylmethyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[45]decane-9-carboxamide is a complex organic compound that features a spirocyclic structure with a benzothiophene moiety

Properties

IUPAC Name

N-(1-benzothiophen-2-ylmethyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-13-11-21(12-19(24-13)7-8-23-14(19)2)18(22)20-10-16-9-15-5-3-4-6-17(15)25-16/h3-6,9,13-14H,7-8,10-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLTUCXOIRLUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2(O1)CCOC2C)C(=O)NCC3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-2-ylmethyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of N-benzylacrylamides via copper-catalyzed difluoroalkylation and dearomatizing cyclization processes . The reaction conditions often include the use of ethyl bromodifluoroacetate and a copper catalyst under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-2-ylmethyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiophene moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-benzothiophen-2-ylmethyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-2-ylmethyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide involves its interaction with specific molecular targets. The benzothiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: These compounds share the benzothiophene moiety and exhibit similar biological activities.

    Spirocyclic compounds: Compounds with spirocyclic structures often have unique chemical and biological properties.

Uniqueness

N-(1-benzothiophen-2-ylmethyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide is unique due to its combination of a benzothiophene moiety with a spirocyclic structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

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